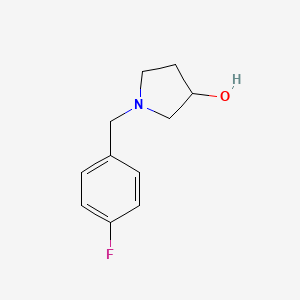

1-(4-Fluorobenzyl)pyrrolidin-3-ol

Descripción

1-(4-Fluorobenzyl)pyrrolidin-3-ol (Chemical Formula: C₁₁H₁₄FNO; Molecular Weight: 195.24 g/mol) is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 4-fluorobenzyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to the versatility of the pyrrolidine scaffold, which is common in bioactive molecules, and the 4-fluorobenzyl group, a frequent pharmacophore in drug design .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCQPMJBQFEEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Fluorobenzyl)pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-(4-Fluorobenzyl)pyrrolidine.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 1-(4-Fluorobenzyl)pyrrolidin-3-one.

Reduction: 1-(4-Fluorobenzyl)pyrrolidine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(4-Fluorobenzyl)pyrrolidin-3-ol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors in the central nervous system. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain biological targets, influencing pathways involved in neurotransmission and signal transduction.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Halogen-Type Differences

- 1-(3-Chloro-benzyl)pyrrolidin-3-ol (CAS: 1314355-33-3): Replacing the 4-fluoro group with 3-chloro increases lipophilicity (Cl vs. F: higher atomic radius, lower electronegativity), which may enhance membrane permeability but reduce metabolic stability. The chlorine atom’s bulkiness could sterically hinder target interactions compared to fluorine .

Non-Halogenated Analogs

Core Ring System Modifications

Pyrrolidine vs. Piperidine

- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases ring flexibility and alters spatial orientation. The naphthyl group adds significant bulk, which may improve binding to hydrophobic pockets but reduce solubility .

Heterocycle Replacements

- FUB-144: Features a 4-fluorobenzyl group attached to an indole core instead of pyrrolidine. This difference may shift activity toward cannabinoid receptor modulation, as seen in FUB-144 derivatives .

Functional Group Additions

- The ketone at the 5-position may also influence ring conformation .

Data Table: Key Structural and Functional Differences

| Compound Name | Substituent/Ring System | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)pyrrolidin-3-ol | 4-Fluorobenzyl, pyrrolidine | -OH at C3 | 195.24 | Moderate lipophilicity, H-bond donor |

| 1-(3-Chloro-benzyl)pyrrolidin-3-ol | 3-Chlorobenzyl, pyrrolidine | -OH at C3 | 211.69 | Higher lipophilicity, steric bulk |

| 1-(2-Phenylethyl)pyrrolidin-3-ol | Phenylethyl, pyrrolidine | -OH at C3 | 203.28 | Increased flexibility |

| FUB-144 | 4-Fluorobenzyl, indole | Tetramethylcyclopropyl | 363.43 | Aromatic π-system, cannabinoid activity |

| (R)-N-(4-Fluorobenzyl)piperidine-4-carboxamide | 4-Fluorobenzyl, piperidine | -CONH-, naphthyl | 405.47 | Enhanced hydrophobicity |

Research Findings and Implications

- Antihypertensive Potential: Dihydropyridines with 4-fluorobenzyl groups (e.g., 4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridines) demonstrate hypotensive effects in rats, suggesting that fluorinated aromatic systems can enhance cardiovascular activity. However, pyrrolidine derivatives like 1-(4-fluorobenzyl)pyrrolidin-3-ol may exhibit distinct mechanisms due to differences in core structure .

- Metabolic Stability : Fluorine’s electronegativity in 1-(4-fluorobenzyl)pyrrolidin-3-ol may reduce oxidative metabolism compared to chlorinated analogs, as seen in pharmacokinetic studies of related compounds .

- Target Selectivity : The pyrrolidine hydroxyl group’s hydrogen-bonding capacity could improve selectivity for enzymes or receptors requiring polar interactions, whereas carboxamide derivatives (e.g., compound 11 in ) might target proteases or kinases .

Actividad Biológica

1-(4-Fluorobenzyl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. The molecular formula is , with a molecular weight of approximately 201.24 g/mol.

The biological activity of 1-(4-Fluorobenzyl)pyrrolidin-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorophenyl moiety may enhance binding affinity to specific proteins. This dual functionality is crucial for its potential therapeutic effects.

1. Enzyme Inhibition

Research indicates that 1-(4-Fluorobenzyl)pyrrolidin-3-ol exhibits inhibitory effects on certain enzymes, which can be pivotal in treating diseases such as cancer and tuberculosis. For instance, studies have shown that derivatives containing this compound can inhibit mycobacterial ATP synthase, making them potential candidates for anti-tuberculosis therapies.

2. Anticancer Activity

In vitro studies have demonstrated that compounds related to 1-(4-Fluorobenzyl)pyrrolidin-3-ol exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study: Anticancer Potential

In a study assessing the anticancer properties of various derivatives, compounds containing the fluorophenyl group demonstrated enhanced activity against prostate cancer cell lines compared to their non-fluorinated counterparts. The mechanism involved ROS generation and subsequent apoptosis induction, highlighting the therapeutic potential of these compounds in oncology.

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The structural characteristics of the compound allow it to cross the blood-brain barrier (BBB), enhancing its efficacy in neurological applications.

Comparison with Similar Compounds

The biological activity of 1-(4-Fluorobenzyl)pyrrolidin-3-ol can be compared with other halogenated pyrrolidine derivatives:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzyl)pyrrolidin-3-ol | Yes | Strong enzyme inhibition |

| 3-(4-Chlorophenyl)pyrrolidin-3-ol | No | Moderate activity |

| 3-(4-Bromophenyl)pyrrolidin-3-ol | No | Low activity |

Research Applications

1-(4-Fluorobenzyl)pyrrolidin-3-ol is being studied for its potential applications in various fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its interactions with biological macromolecules.

- Medicine : Explored as a therapeutic agent due to its diverse biological activities.

- Industry : Utilized in developing advanced materials and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.